Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-
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Overview
Description
Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a methyl group, and a thiomorpholine ring attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- typically involves the reaction of 4-bromo-3-methylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- involves its interaction with specific molecular targets. For instance, as an H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity, thereby modulating the release of neurotransmitters in the brain. This interaction can affect various neurological processes and has potential therapeutic implications for conditions such as cognitive disorders and sleep disturbances.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar in structure but lacks the methyl group and thiomorpholine ring.
4-Bromobenzophenone: Contains a bromine atom and a phenyl group but lacks the morpholine and thiomorpholine rings.
4,4’-Dibromobenzophenone: Contains two bromine atoms and two phenyl groups but lacks the morpholine and thiomorpholine rings
Uniqueness
Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is unique due to the presence of both a thiomorpholine ring and a bromine atom, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research in various scientific fields .
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNULFVFVPOZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCSCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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